Cas no 1021036-14-5 (N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide)
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide structure](https://ja.kuujia.com/scimg/cas/1021036-14-5x500.png)
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide 化学的及び物理的性質
名前と識別子
-
- N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
- Acetamide, N-[5-(5-bromo-2-thienyl)-1,3,4-oxadiazol-2-yl]-
-
- インチ: 1S/C8H6BrN3O2S/c1-4(13)10-8-12-11-7(14-8)5-2-3-6(9)15-5/h2-3H,1H3,(H,10,12,13)
- InChIKey: OWZSMYLTCFWGQM-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(C2SC(Br)=CC=2)O1)(=O)C
じっけんとくせい
- 密度みつど: 1.770±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 11.94±0.70(Predicted)
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5093-0001-1mg |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1021036-14-5 | 1mg |
$81.0 | 2023-09-10 | ||
Life Chemicals | F5093-0001-10mg |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1021036-14-5 | 10mg |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5093-0001-3mg |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1021036-14-5 | 3mg |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5093-0001-20μmol |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1021036-14-5 | 20μmol |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5093-0001-4mg |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1021036-14-5 | 4mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5093-0001-2mg |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1021036-14-5 | 2mg |
$88.5 | 2023-09-10 | ||
Life Chemicals | F5093-0001-40mg |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1021036-14-5 | 40mg |
$210.0 | 2023-09-10 | ||
Life Chemicals | F5093-0001-2μmol |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1021036-14-5 | 2μmol |
$85.5 | 2023-09-10 | ||
Life Chemicals | F5093-0001-5μmol |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1021036-14-5 | 5μmol |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5093-0001-25mg |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
1021036-14-5 | 25mg |
$163.5 | 2023-09-10 |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide 関連文献
-
Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamideに関する追加情報
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide: A Comprehensive Overview of Its Chemical Properties and Applications
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS No. 1021036-14-5) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of oxadiazole derivatives, which are known for their broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromothiophene moiety in its structure enhances its reactivity and makes it a valuable scaffold for further chemical modifications.
The chemical structure of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide consists of an acetamide group attached to a 1,3,4-oxadiazole ring, which is further substituted with a 5-bromothiophene ring at the 5-position. This arrangement creates a molecule with multiple reactive sites, allowing for diverse functionalization strategies. The oxadiazole ring is a key pharmacophore that contributes to the compound's biological activity by interacting with various target proteins and enzymes.
In recent years, there has been a growing interest in oxadiazole derivatives due to their ability to modulate multiple biological pathways simultaneously. Research has shown that these compounds can inhibit the activity of enzymes involved in inflammation and cancer progression. For instance, studies have demonstrated that certain oxadiazole derivatives exhibit potent inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the production of prostaglandins that mediate inflammation.
The bromothiophene substituent in N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide not only enhances its chemical reactivity but also influences its electronic properties. This makes it an attractive candidate for further derivatization using cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of additional functional groups at specific positions on the molecule, thereby tailoring its biological activity to target specific diseases or conditions.
One of the most promising applications of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is in the development of novel anticancer agents. Oxadiazole derivatives have been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival and proliferation. Preclinical studies have revealed that this compound can effectively kill various types of cancer cells while sparing healthy cells, making it a potential candidate for therapeutic use.
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves several steps that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the 1,3,4-oxadiazole ring through cyclocondensation reactions between appropriate precursors. Once the oxadiazole core is formed, it is brominated at the 5-position using brominating agents such as N-bromosuccinimide (NBS). The subsequent step involves coupling the brominated oxadiazole with 5-bromothiophene via cross-coupling reactions to introduce the thiophene moiety.
The final step in the synthesis involves acetylation of the resulting compound to introduce the acetamide group. This step is typically carried out using acetyl chloride or acetic anhydride in the presence of a base catalyst such as triethylamine. The choice of solvent and reaction conditions is critical to achieving optimal results. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used due to their ability to dissolve both organic and inorganic reactants effectively.
In conclusion, N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS No. 1021036-14-5) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent scaffold for designing novel therapeutic agents with broad biological activities. Further research is needed to fully explore its pharmacological properties and develop effective drug candidates based on this molecule.
1021036-14-5 (N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide) 関連製品
- 2228642-50-8(2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine)
- 97802-97-6(cyclopentyl(4-methylphenyl)methanone)
- 1154374-52-3(Tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate)
- 1227606-54-3(2-Phenylpyridine-3-acetonitrile)
- 2172120-21-5(2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidoethyl}sulfanyl)acetic acid)
- 1241377-40-1(methyl (2S)-2-(benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetate)
- 685106-91-6(1-(1,3-THIAZOL-2-YL)-1H-PYRROLE-2-CARBALDEHYDE O-(2-METHYLBENZYL)OXIME)
- 2024573-87-1(4,5,7-Trichloro-6-methyl-3-nitroquinoline)
- 852102-21-7(2-isocyanato-5-nitropyridine)
- 172215-95-1(2-Acetamino-5-chloro-3-nitro benzotrifluoride)




